![molecular formula C25H32N4O2 B2969532 N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922012-38-2](/img/structure/B2969532.png)
N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzyl group, a tetrahydroquinoline group, a pyrrolidine group, and an ethanediamide group. These groups are common in many bioactive compounds and could potentially exhibit diverse biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including the formation of the tetrahydroquinoline and pyrrolidine rings, which could be achieved through cycloaddition reactions . The benzyl and ethanediamide groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline and pyrrolidine rings would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzyl group could undergo reactions at the benzylic position . The tetrahydroquinoline and pyrrolidine rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could potentially make the compound basic. The compound could also exhibit significant polarity due to the presence of the amide group .Wissenschaftliche Forschungsanwendungen
Anti-cancer Properties
Some tetrahydroquinoline derivatives have demonstrated effective cytotoxic activity against various cancer cell lines, suggesting potential use in cancer therapy .
Antimicrobial Activities
Derivatives of triazoles, which can be structurally related to tetrahydroquinoline, have shown antimicrobial activities against fungal strains such as Candida albicans and Rhizopus oryzae .
Targeted Protein Degradation
Tetrahydroquinoline fragments have been used in fragment-based covalent ligand discovery for targeted protein degradation, which is a promising approach in drug development .
Synthesis of Heterocycles
These compounds are also used in the synthesis of various heterocycles with unique biological activities, which are important in medicinal chemistry .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-28-13-7-10-20-16-21(11-12-22(20)28)23(29-14-5-6-15-29)18-27-25(31)24(30)26-17-19-8-3-2-4-9-19/h2-4,8-9,11-12,16,23H,5-7,10,13-15,17-18H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBSVZVRULSEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

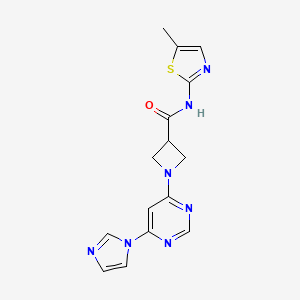
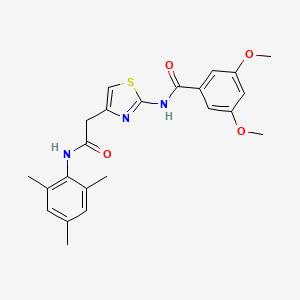

![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)
![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)
![2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2969456.png)
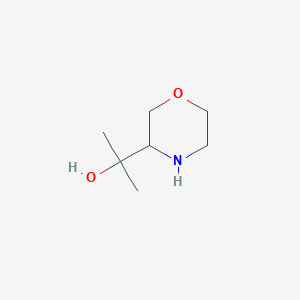
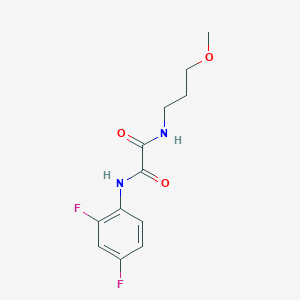

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)
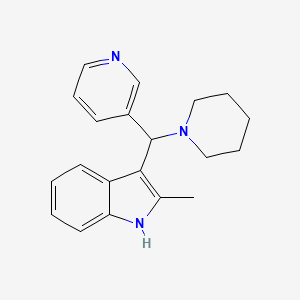
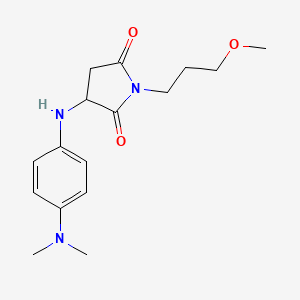

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2969472.png)